molecular formula C23H20ClN3O2S2 B2941234 N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 894244-70-3

N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2941234
CAS No.: 894244-70-3
M. Wt: 470
InChI Key: FEVRZSZNMGWKIG-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 4-chlorophenylmethyl group and a 2-phenylethyl substituent. Its synthesis likely follows a nucleophilic substitution pathway similar to related compounds, where a thiol group reacts with a halogenated acetamide precursor under reflux conditions, as seen in analogous syntheses (e.g., 85% yield for compound 2 in ). The molecule’s core structure combines a thienopyrimidine scaffold with acetamide and aryl substituents, a design common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c24-18-8-6-17(7-9-18)14-25-20(28)15-31-23-26-19-11-13-30-21(19)22(29)27(23)12-10-16-4-2-1-3-5-16/h1-9,11,13H,10,12,14-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVRZSZNMGWKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of N-(aryl)-2-[(thieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamides. Key structural variations among analogues include:

Bioactivity and Physicochemical Properties

While direct bioactivity data for the target compound is unavailable, insights can be drawn from analogues:

  • Antimicrobial Potential: N-Substituted acetamides exhibit structural mimicry of benzylpenicillin, suggesting possible antibiotic activity.
  • Enzyme Inhibition: Thienopyrimidine derivatives often target kinases or dihydrofolate reductase (DHFR).
  • Methoxy or trifluoromethyl substituents (e.g., ) balance lipophilicity and polarity, improving drug-likeness.

Crystallographic and Stability Insights

  • Hydrogen Bonding: Analogues like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form dimeric structures via N–H⋯O bonds, enhancing crystalline stability.
  • Dihedral Angles : Substituents on the aryl rings (e.g., 4-chlorophenyl) influence planarity and packing efficiency, as seen in .

Biological Activity

N-[(4-chlorophenyl)methyl]-2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thienopyrimidine core linked to a chlorophenyl group and a sulfanyl acetamide moiety. The synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. The introduction of the chlorophenyl group is crucial for enhancing biological activity.

Antimicrobial Activity

Research has demonstrated that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Efficacy of Thienopyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4cE. coli8 µg/mL
4eS. aureus16 µg/mL
4gM. tuberculosis32 µg/mL

Anticancer Activity

The compound has also shown promise in cancer research. Studies indicate that thienopyrimidine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Specifically, they have been evaluated for their effects on leukemia and solid tumors.

Case Study: Inhibition of Leukemia Cell Lines

In vitro studies reported that certain thienopyrimidine derivatives significantly inhibited the growth of MV4-11 and MOLM13 leukemia cell lines at concentrations as low as 0.3 µM. This growth inhibition was correlated with downregulation of key signaling pathways involved in cell proliferation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of various enzymes critical for microbial metabolism and cancer cell growth.
  • Receptor Modulation : Some derivatives may bind to receptors involved in cell signaling pathways, altering their activity and leading to therapeutic effects.

Toxicological Studies

While the compound exhibits promising biological activities, toxicity assessments are crucial for evaluating its safety profile. Preliminary studies have indicated that certain derivatives may exhibit low toxicity towards mammalian cells while maintaining efficacy against target pathogens.

Table 2: Toxicity Profile of Selected Thienopyrimidine Derivatives

CompoundCell LineIC50 (µM)
4cHepG2 (liver)>100
4eMCF7 (breast)50
4gA549 (lung)>75

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